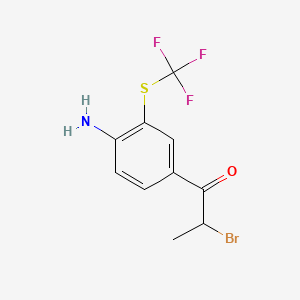

1-(4-Amino-3-(trifluoromethylthio)phenyl)-2-bromopropan-1-one

Beschreibung

1-(4-Amino-3-(trifluoromethylthio)phenyl)-2-bromopropan-1-one is a brominated aromatic ketone featuring a trifluoromethylthio (-SCF₃) and an amino (-NH₂) group at the 3- and 4-positions of the phenyl ring, respectively. The 2-bromo substitution on the propanone backbone introduces steric and electronic effects that influence reactivity and intermolecular interactions.

Eigenschaften

Molekularformel |

C10H9BrF3NOS |

|---|---|

Molekulargewicht |

328.15 g/mol |

IUPAC-Name |

1-[4-amino-3-(trifluoromethylsulfanyl)phenyl]-2-bromopropan-1-one |

InChI |

InChI=1S/C10H9BrF3NOS/c1-5(11)9(16)6-2-3-7(15)8(4-6)17-10(12,13)14/h2-5H,15H2,1H3 |

InChI-Schlüssel |

MJSJTRJIHKZRHZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C(=O)C1=CC(=C(C=C1)N)SC(F)(F)F)Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 1-(4-Amino-3-(trifluoromethylthio)phenyl)-2-bromopropan-1-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Nitration: The starting material, 4-amino-3-(trifluoromethylthio)benzene, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Bromination: The resulting compound is brominated using bromine or N-bromosuccinimide (NBS) to introduce the bromopropanone moiety.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often employing continuous flow reactors and automated systems to ensure consistent quality and scalability .

Analyse Chemischer Reaktionen

1-(4-Amino-3-(trifluoromethylthio)phenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the bromopropanone moiety to a hydroxyl group.

Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium, and temperature control to optimize reaction rates and yields .

Wissenschaftliche Forschungsanwendungen

1-(4-Amino-3-(trifluoromethylthio)phenyl)-2-bromopropan-1-one has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.

Biology: The compound’s trifluoromethylthio group imparts lipophilicity, making it useful in the design of bioactive molecules that can cross cell membranes.

Wirkmechanismus

The mechanism of action of 1-(4-Amino-3-(trifluoromethylthio)phenyl)-2-bromopropan-1-one involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylthio group can enhance binding affinity to target proteins, while the bromopropanone moiety can participate in covalent bonding with nucleophilic sites on enzymes, leading to inhibition or modulation of their activity . Pathways involved may include signal transduction, metabolic regulation, and cellular transport .

Vergleich Mit ähnlichen Verbindungen

The compound is compared below with structurally related brominated propanones and aromatic ketones, focusing on substituent effects, synthetic routes, and inferred pharmacological relevance.

Structural and Electronic Comparisons

Table 1: Substituent Effects and Molecular Properties

Key Observations :

- The amino (-NH₂) group at the 4-position increases polarity, which may improve solubility relative to non-polar analogs like 2-bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one .

- Unlike ibrutinib, which uses an acrylamide group for covalent inhibition, the target compound’s 2-bromo substitution may facilitate nucleophilic substitution reactions, enabling irreversible binding to cysteine residues in enzymes .

Pharmacological Potential

While direct biological data for the target compound are absent in the evidence, comparisons with analogs suggest:

- Kinase Inhibition: The bromine and amino groups may mimic ibrutinib’s interaction with ATP-binding pockets in kinases, though the trifluoromethylthio group could alter selectivity .

- Enzyme Targeting : The -SCF₃ group’s electron-withdrawing nature may enhance binding to enzymes with hydrophobic active sites, as seen in trifluoromethyl-containing inhibitors .

Biologische Aktivität

1-(4-Amino-3-(trifluoromethylthio)phenyl)-2-bromopropan-1-one is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. Its molecular formula is , and it possesses a trifluoromethylthio group that enhances its lipophilicity and metabolic stability, making it a candidate for various pharmaceutical applications.

- Molecular Weight : 328.15 g/mol

- Density : Approximately 1 g/cm³ (predicted)

- Boiling Point : 341.3 ± 42.0 °C (predicted)

- Acidity Constant (pKa) : -1.16 ± 0.10 (predicted)

The biological activity of this compound is primarily attributed to its interaction with enzymes and receptors. The trifluoromethylthio group significantly enhances the binding affinity to molecular targets, which can lead to increased efficacy in biological systems. This property makes it a valuable tool in enzyme inhibition studies and protein modification research.

Enzyme Interaction

Research indicates that 1-(4-Amino-3-(trifluoromethylthio)phenyl)-2-bromopropan-1-one exhibits notable interactions with various enzymes, potentially acting as an inhibitor or modulator. For instance, studies have explored its binding properties with phytoene desaturase (PDS), an enzyme crucial in the biosynthesis of carotenoids, highlighting its potential as a herbicide target .

Case Studies

- Inhibition Studies : In vitro assays have demonstrated that the compound can inhibit specific enzymes involved in metabolic pathways, suggesting its role in drug development for metabolic disorders.

- Antimicrobial Activity : Preliminary studies indicate that this compound may possess antimicrobial properties, although further research is needed to quantify its efficacy against various pathogens.

Comparative Analysis with Similar Compounds

| Compound Name | Key Differences | Unique Properties |

|---|---|---|

| 1-(4-Amino-3-(trifluoromethyl)phenyl)-3-bromopropan-2-one | Lacks the thio group | Different reactivity; less lipophilic |

| 4-Amino-3-(trifluoromethyl)phenol | Contains a hydroxyl group instead of bromopropanone | Affects chemical behavior; potential for different biological activity |

| Trifluoromethyl-substituted pyrazoles | Different core structure | Distinct properties; used in various therapeutic applications |

Research Findings

Recent studies have focused on optimizing the synthesis of 1-(4-Amino-3-(trifluoromethylthio)phenyl)-2-bromopropan-1-one to enhance yield and reduce costs. The synthesis typically involves several steps that can be tailored using various reagents and reaction conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.